Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
Overview
Description
Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide is a spirocyclic compound with the molecular formula C₁₁H₁₉NO₅S and a molecular weight of 277.34 g/mol . This compound is known for its unique spirocyclic structure, which provides a new area of chemical space with straightforward functional handles for further diversification . It is used as a building block in organic synthesis and drug discovery .
Preparation Methods
The synthesis of tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide involves several steps :
Preparation of 5,5-dioxide sulfur compound: This can be achieved through the oxidation of sulfur compounds using reagents like hydrogen peroxide.
Nucleophilic substitution reaction: The intermediate is then reacted with 2-chloroethanol to form 2-chloroethanol hydroxyethyl ester.
Formation of the spirocyclic intermediate: The intermediate is further reacted to form the spirocyclic structure.
Oxidation reaction: The final step involves oxidation to obtain the 5,5-dioxide compound.
Chemical Reactions Analysis
Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide undergoes various chemical reactions :
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common reagents and conditions: Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Scientific Research Applications
Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide has several scientific research applications :
Mechanism of Action
The mechanism of action of tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide involves its interaction with molecular targets and pathways . The spirocyclic structure allows it to interact with specific enzymes and receptors, modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects .
Comparison with Similar Compounds
Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide can be compared with other similar spirocyclic compounds :
Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide: This compound has a similar structure but differs in the position of the sulfur atom.
2-(tert-Butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide: This compound has a different functional group at the 8-position.
2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid: This compound has an oxygen atom in place of the sulfur atom.
These comparisons highlight the uniqueness of this compound in terms of its structure and functional groups.
Biological Activity
Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide (CAS Number: 1340481-90-4) is a compound of interest due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C11H19NO5S
- Molecular Weight: 277.34 g/mol
- CAS Number: 1340481-90-4
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.
- Antioxidant Properties : The compound exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress-related cellular damage.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially impacting the synthesis of reactive oxygen species (ROS) and inflammatory mediators.
Pharmacological Studies
Several studies have explored the pharmacological effects of this compound:
Table 1: Summary of Pharmacological Effects
Case Studies
- Neuroprotection Against Aβ Toxicity : A study demonstrated that this compound significantly reduced cell death in astrocytes induced by amyloid beta (Aβ) peptide exposure. The compound modulated inflammatory responses by decreasing TNF-α production, suggesting its potential as a neuroprotective agent in Alzheimer's disease models .
- Oxidative Stress Mitigation : In murine models subjected to oxidative stress, this compound improved mitochondrial function and reduced ROS production by enhancing the integrity of mitochondrial membranes . These findings underscore its therapeutic potential in conditions characterized by oxidative damage.
Properties
IUPAC Name |
tert-butyl 8-hydroxy-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5S/c1-10(2,3)17-9(14)12-6-11(7-12)8(13)4-5-18(11,15)16/h8,13H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYOLQAIQYHQOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CCS2(=O)=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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